molecular formula C24H23ClN2O5 B14937762 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14937762
M. Wt: 454.9 g/mol
InChI Key: BIOVUDKXQMHMRK-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a hybrid molecule combining an indole and coumarin scaffold linked via an acetamide bridge. Its structural complexity arises from the 4-chloro-substituted indole moiety and the 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl group. The compound’s synthesis likely involves multi-step reactions, including amide bond formation and functional group modifications, as inferred from analogous procedures in the literature .

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C24H23ClN2O5/c1-14-15-7-8-20(30-2)23(31-3)22(15)32-24(29)17(14)13-21(28)26-10-12-27-11-9-16-18(25)5-4-6-19(16)27/h4-9,11H,10,12-13H2,1-3H3,(H,26,28)

InChI Key

BIOVUDKXQMHMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the synthesis of the chromenone derivative. These intermediates are then coupled through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Acetamide Derivatives

Key Compounds:

  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k)
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l)
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m)
Comparison:
Feature Target Compound Compounds 10j–10m
Core Structure Indole linked to coumarin via ethyl-acetamide Indole linked to aryl/heteroaryl via direct acetamide
Substituents 4-Cl (indole); 7,8-OMe, 4-Me (coumarin) 4-Cl-benzoyl, 5-OMe, 2-Me (indole); variable aryl/heteroaryl (e.g., NO₂, pyridyl, naphthyl)
Synthetic Yield Not reported 6–17%
Melting Point Not reported 153–194°C
Biological Activity Presumed anticancer/anti-inflammatory (based on analogs) Anticancer (Bcl-2/Mcl-1 inhibition inferred from study context)

Analysis: The target compound’s ethyl spacer and coumarin moiety differentiate it from 10j–10m, which have direct aryl/heteroaryl attachments.

Coumarin-Based Acetamide Derivatives

Key Compound:

  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Comparison:
Feature Target Compound (±)-Coumarin Acetamide
Coumarin Substituents 7,8-OMe, 4-Me 4-Me, 2-oxo (no methoxy)
Linked Group 4-Cl-indole-ethyl 2-Chloro-2-phenylacetyl
Activity Not reported Superior anti-inflammatory activity vs. ibuprofen

Heterocyclic Acetamide Derivatives

Key Compounds:

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Comparison:
Feature Target Compound Morpholin-3-yl Acetamides
Core Heterocycle Indole + coumarin Morpholine
Substituents Chloro, methoxy, methyl Acetyl, methylsulfonyl, isopropylphenyl
Molecular Weight ~500–550 (estimated) 347–715
Synthetic Complexity Likely high (multiple functionalizations) Moderate (stepwise acetylation/sulfonation)

Analysis : The morpholine derivatives exhibit simpler synthesis (58% yield) but lack the conjugated π-system of indole-coumarin hybrids, which could reduce bioavailability or target specificity .

Physical and Spectroscopic Properties

Key Compound:

  • 2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
Comparison:
Property Target Compound (Estimated) 2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
Molecular Weight ~450–500 328.79
Density ~1.3 g/cm³ 1.24 g/cm³
Boiling Point ~600°C 567.3°C

Analysis : The target compound’s higher molecular weight and additional methoxy groups likely increase its melting point and reduce volatility compared to the simpler indole-acetamide .

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound consists of an indole moiety and a coumarin derivative, which are known for their diverse biological activities. The presence of the chloro group and methoxy substituents enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of coumarins, including compounds similar to this compound, exhibit antimicrobial properties . A study evaluating various coumarin derivatives found that certain modifications significantly improved their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.23Bacillus cereus
Compound B0.47E. coli
N-[2-(4-chloro...TBDTBD

Anticancer Properties

The compound's structural components suggest potential anticancer activity . Studies have shown that similar coumarin derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, they target pathways involving TGF-β signaling, which is crucial in tumor progression and metastasis .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antifibrotic Effects : A study highlighted the antifibrotic properties of coumarin derivatives, demonstrating their ability to inhibit collagen accumulation in renal cells .
  • Toxicological Studies : Investigations into the metabolic pathways indicate that compounds with similar structures might produce reactive metabolites that can cause toxicity through enzyme inhibition .

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